Triose Phosphate Isomerase (TIM) Proton Exchange Rate: Hydroxyacetone Phosphate vs. Dihydroxyacetone Phosphate
Triose phosphate isomerase (TIM) catalyzes the rapid interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate. Hydroxyacetone phosphate, a deoxy analog of DHAP, is not isomerized but undergoes a measurable proton exchange reaction with solvent. The rate of this proton exchange for hydroxyacetone phosphate is approximately 10⁴-fold slower than the corresponding exchange of the C3 hydrogen of DHAP [1]. This dramatic kinetic attenuation allows researchers to isolate and study individual mechanistic steps of TIM catalysis without the complication of full substrate turnover.
| Evidence Dimension | Proton exchange rate with solvent (relative to DHAP C3 hydrogen exchange) |
|---|---|
| Target Compound Data | ~10⁻⁴ relative rate (approximately 10⁴-fold slower) |
| Comparator Or Baseline | Dihydroxyacetone phosphate (DHAP): relative rate set to 1 |
| Quantified Difference | Hydroxyacetone phosphate exchange is ~10⁴-fold slower |
| Conditions | Triose phosphate isomerase from chicken muscle; solvent ²H₂O or ³H₂O [1] |
Why This Matters
The 10⁴-fold slower proton exchange enables precise mechanistic dissection of TIM catalysis and validates the use of hydroxyacetone phosphate as a 'virtual substrate' in isotope effect and enzyme mechanism studies.
- [1] Putman SJ, Coulson AFW, Farley IRT, Riddleston B, Knowles JR. Specificity and kinetics of triose phosphate isomerase from chicken muscle. Biochem J. 1972;129(2):301-310. View Source
